molecular formula C22H17BrF2N4O3S B2677837 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226436-52-7

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2677837
CAS No.: 1226436-52-7
M. Wt: 535.36
InChI Key: DAIFVUQKNPKQQZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a substituted imidazole-thioether core linked to a 5-methylisoxazole moiety. Key structural elements include:

  • Imidazole ring: Substituted at positions 1 and 5 with 4-(difluoromethoxy)phenyl and 4-bromophenyl groups, respectively. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .
  • 5-Methylisoxazole: A heterocyclic amine acceptor linked via an acetamide bond, which may contribute to target selectivity in enzyme inhibition (e.g., COX-1/2) .

Synthetic routes for analogous compounds involve multi-step protocols, such as condensation of substituted aldehydes with diamines under nitrogen atmosphere (e.g., ), followed by thioether formation and acetamide coupling .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrF2N4O3S/c1-13-10-19(28-32-13)27-20(30)12-33-22-26-11-18(14-2-4-15(23)5-3-14)29(22)16-6-8-17(9-7-16)31-21(24)25/h2-11,21H,12H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIFVUQKNPKQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H16BrF3N2OSC_{23}H_{16}BrF_3N_2OS, with a molecular weight of 505.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a methylisoxazole moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler aromatic compounds. A typical synthetic route includes the formation of the imidazole ring followed by thiolation and acetamide formation. The detailed synthetic procedure can be found in patent literature .

Analgesic and Anti-inflammatory Effects

Studies on related compounds suggest potential analgesic activities. For example, 4-arylidene-oxazol-5(4H)-ones have shown positive results in pain models such as the writhing test and hot plate test . The imidazole derivatives are hypothesized to interact with pain pathways, potentially providing analgesic benefits.

Inhibition of Enzymatic Activity

Preliminary studies suggest that similar compounds may inhibit key enzymes involved in neurodegenerative diseases. For instance, some phenylimidazolone compounds have been noted for their ability to inhibit β-secretase (BACE1), which is crucial in the formation of amyloid plaques in Alzheimer's disease . This inhibition could position the compound as a candidate for further research in neuroprotection.

Case Studies

A detailed evaluation of related compounds demonstrates their efficacy across various biological assays:

Compound NameActivity TypeModel UsedResult
Benzimidazole DerivativesAntimicrobialDisc diffusionSignificant inhibition against E. coli and S. aureus
4-Arylidene-OxazolonesAnalgesicWrithing testHigh analgesic activity compared to control
Imidazole DerivativesEnzyme InhibitionIn vitro assaysEffective β-secretase inhibition

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes like BACE1, impacting amyloid processing.
  • Interaction with Receptors : The presence of the imidazole ring may facilitate interactions with various receptors involved in pain modulation.
  • Antioxidant Properties : Some studies suggest that heterocyclic compounds possess antioxidant properties that could contribute to their therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Difluoromethoxy vs. methoxy: The difluoromethoxy group in the target compound improves metabolic stability by resisting oxidative demethylation, a common issue with methoxy-substituted drugs .

Thioether vs. Ether/Sulfonyl Linkages :

  • The thioether bridge in the target compound and Compound 9 may enhance binding to cysteine-rich enzyme active sites compared to the sulfonyl group in ’s compound, which is bulkier and more polar .

Heterocyclic Acceptor Moieties: 5-Methylisoxazole (target compound) vs. thiazole (Compound 9): Isoxazole’s lower basicity compared to thiazole may reduce off-target interactions with non-specific nucleophiles .

COX Inhibition Potential

  • Compound 9 () demonstrated IC₅₀ = 0.8 µM for COX-2 inhibition, attributed to its thiazole-acetamide motif and fluorophenyl group. The target compound’s difluoromethoxy and bromophenyl groups may further optimize hydrophobic binding pockets in COX-2 .
  • N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () lacks COX activity but highlights the role of fluorinated benzyl groups in improving tissue penetration .

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